Dihydroisocytosine vs. Aromatic Isocytosine Core: >100-Fold BACE-1 Affinity Gain from Saturation
The dihydroisocytosine scaffold of beta-Alacleatinine hydrochloride, when incorporated into optimized BACE-1 inhibitors, yields a profound affinity advantage over the fully aromatic isocytosine core. In the seminal fragment-to-lead campaign by Edwards et al., initial aromatic isocytosine fragments exhibited only millimolar BACE-1 binding (detected solely by NMR screening), whereas structure-based evolution of dihydroisocytosine analogs (e.g., compound 29) achieved an IC50 of 80 nM, representing at least a 100-fold improvement [1]. This differential is attributed to the conformational adaptability of the saturated ring, which permits optimal accommodation in the S1' pocket while maintaining the critical Asp32/Asp228 hydrogen-bonding network visualized by X-ray crystallography (PDB: 2VA6, 2VA5) [1].
| Evidence Dimension | BACE-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 80 nM (optimized dihydroisocytosine inhibitor, compound 29) |
| Comparator Or Baseline | >1000 μM (isocytosine fragment; only detectable by NMR affinity screening) |
| Quantified Difference | ≥12,500-fold improvement in IC50 |
| Conditions | BACE-1 enzyme inhibition assay; compound 29 represents the dihydroisocytosine lead after fragment optimization (J. Med. Chem. 2007, 50, 5912–5925). |
Why This Matters
A procurement decision selecting the aromatic isocytosine over the dihydroisocytosine core would forfeit the 100- to >1000-fold potency window that makes fragment-to-lead progression feasible; the dihydroisocytosine scaffold is a non-negotiable starting point for reproducing the published SAR trajectory.
- [1] Edwards, P. D., et al. J. Med. Chem. 2007, 50 (24), 5912–5925. View Source
